

# In-Depth Technical Guide: 1,2-Bis(4-fluorophenyl)ethyne

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Bis(4-fluorophenyl)ethyne

Cat. No.: B1312091

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CAS Number: 5216-31-9

This technical guide provides a comprehensive overview of **1,2-Bis(4-fluorophenyl)ethyne**, a symmetrically substituted diarylacetylene. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

## Core Compound Properties

**1,2-Bis(4-fluorophenyl)ethyne**, also known as 4,4'-Difluorodiphenylacetylene, is a solid organic compound at room temperature.<sup>[1]</sup> Its core structure consists of a central acetylene unit flanked by two 4-fluorophenyl groups.

Property	Value	Source
CAS Number	5216-31-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>14</sub> H <sub>8</sub> F <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	214.21 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Physical Form	Solid	<a href="#">[1]</a>
Storage Temperature	Room Temperature (Sealed and Dry)	<a href="#">[1]</a>
Purity (Typical)	≥96%	<a href="#">[2]</a>
IUPAC Name	1-fluoro-4-[(4-fluorophenyl)ethynyl]benzene	<a href="#">[1]</a>
Synonyms	4,4'-Difluorodiphenylacetylene, 1,1'-ethyne-1,2-diylbis(4-fluorobenzene)	<a href="#">[2]</a> <a href="#">[4]</a>
SMILES	<chem>FC1=CC=C(C#CC2=CC=C(F)C=C2)C=C1</chem>	<a href="#">[2]</a>
InChI Key	HFFUXLCRPYMGFM-UHFFFAOYSA-N	<a href="#">[1]</a>

## Computed Physicochemical Properties:

Property	Value	Source
Topological Polar Surface Area (TPSA)	0 Å <sup>2</sup>	<a href="#">[2]</a>
logP (Octanol-Water Partition Coefficient)	3.3646	<a href="#">[2]</a>
Hydrogen Bond Acceptors	0	<a href="#">[2]</a>
Hydrogen Bond Donors	0	<a href="#">[2]</a>
Rotatable Bonds	0	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

The primary synthetic route to **1,2-Bis(4-fluorophenyl)ethyne** and other diarylacetylenes is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of symmetrical diarylacetylenes like **1,2-bis(4-fluorophenyl)ethyne**, a common approach is the homocoupling of a terminal arylacetylene or a one-pot reaction using a protected acetylene source.

### General Sonogashira Homocoupling Protocol

A plausible method for the synthesis of **1,2-Bis(4-fluorophenyl)ethyne** is the palladium-catalyzed homocoupling of 1-ethynyl-4-fluorobenzene.

Reactants:

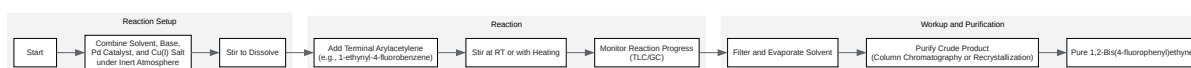
- 1-Ethynyl-4-fluorobenzene
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{PPh}_3)_2$ )
- Copper(I) salt (e.g.,  $\text{CuI}$ )
- Base (e.g., triethylamine, diisopropylamine)
- Solvent (e.g., THF, toluene)

Experimental Procedure:

- To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the solvent, base, palladium catalyst, and copper(I) salt.
- Stir the mixture until all components are dissolved.
- Add 1-ethynyl-4-fluorobenzene to the reaction mixture.
- The reaction is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent.
- The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure **1,2-Bis(4-fluorophenyl)ethyne**.

Below is a general workflow for the synthesis of diarylacetylenes via Sonogashira coupling.



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Caption: General workflow for the synthesis of **1,2-Bis(4-fluorophenyl)ethyne** via Sonogashira homocoupling.

## Spectroscopic Characterization

While specific spectra for **1,2-Bis(4-fluorophenyl)ethyne** are not readily available in the public domain, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.<sup>[3]</sup> The expected spectroscopic features can be predicted based on the molecule's structure.

- <sup>1</sup>H NMR: A complex multiplet in the aromatic region (approx. 7.0-7.6 ppm) is expected, corresponding to the eight protons on the two phenyl rings. Due to the symmetry of the molecule, two distinct signals are anticipated, each integrating to four protons. These signals will likely appear as overlapping multiplets due to proton-proton and proton-fluorine coupling.
- <sup>13</sup>C NMR: The spectrum should display signals for the quaternary acetylenic carbons and the aromatic carbons. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant.
- <sup>19</sup>F NMR: A single signal is expected for the two equivalent fluorine atoms.

- IR Spectroscopy: Characteristic peaks would include  $C\equiv C$  stretching for the alkyne and C-F stretching for the fluorinated phenyl groups.

## Biological and Pharmacological Context

Direct biological studies on **1,2-Bis(4-fluorophenyl)ethyne** are limited in publicly accessible literature. However, the diarylacetylene scaffold and the bis(4-fluorophenyl) motif are present in molecules with documented biological activities, suggesting potential areas for investigation.

## Diarylacetylenes in Drug Discovery

Diarylacetylene derivatives have been explored for various therapeutic applications. Some have shown promise as:

- Antiproliferative agents: Certain synthetic diarylacetylenes have demonstrated potent activity against cancer cell lines.<sup>[7]</sup>
- Hypoxia-Inducible Factor-1 (HIF-1) inhibitors: Some diarylacetylene compounds have been identified as inhibitors of the HIF-1 pathway, which is a key target in cancer therapy.<sup>[7]</sup>
- Tubulin polymerization inhibitors: The vicinal diaryl scaffold is a feature of some compounds that inhibit tubulin polymerization, a mechanism relevant to cancer treatment.<sup>[8][9]</sup>
- Antiviral agents: Diaryl-containing heterocyclic compounds have been investigated for their antiviral properties, including against the dengue virus.<sup>[10]</sup>

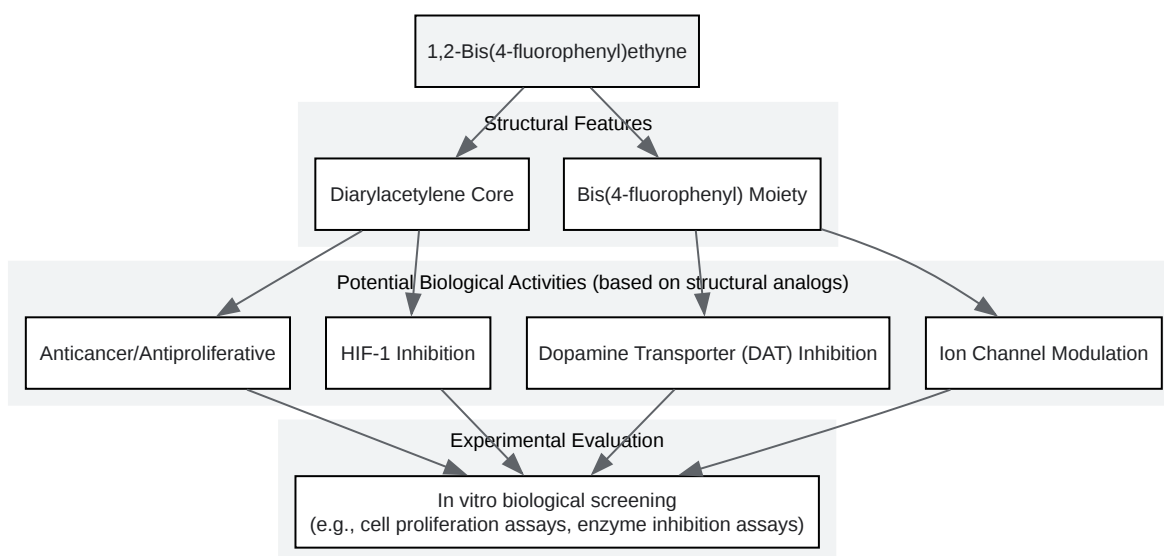
## The Bis(4-fluorophenyl) Moiety in Pharmacology

The bis(4-fluorophenyl) group is a known pharmacophore in several biologically active compounds. For instance, molecules containing this moiety have been synthesized and evaluated as:

- Dopamine Transporter (DAT) Inhibitors: The bis(4-fluorophenyl)methylsulfinyl group is found in compounds designed as atypical dopamine transporter inhibitors, which have therapeutic potential in treating psychostimulant use disorders.<sup>[11]</sup>
- SLACK Potassium Channel Inhibitors: The 4-fluorophenyl group has been incorporated into inhibitors of SLACK potassium channels, which are targets for treating certain forms of

epilepsy.[12]

The potential biological activities of **1,2-Bis(4-fluorophenyl)ethyne** could be explored in these or related pathways. The logical relationship for investigating the biological potential of this compound is outlined below.



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Caption: Logical workflow for investigating the potential biological activities of **1,2-Bis(4-fluorophenyl)ethyne** based on its structural components.

## Conclusion

**1,2-Bis(4-fluorophenyl)ethyne** is a well-defined chemical entity with established synthetic accessibility, primarily through Sonogashira coupling reactions. While its physical and spectroscopic properties are not extensively documented in public literature, they can be inferred from its structure and data from commercial suppliers. The compound's structural motifs—the diarylacetylene core and the bis(4-fluorophenyl) groups—are associated with a range of biological activities, suggesting that **1,2-Bis(4-fluorophenyl)ethyne** could be a valuable molecule for screening in drug discovery programs, particularly in oncology and

neuroscience. Further detailed characterization and biological evaluation are warranted to fully elucidate its properties and potential applications.

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